4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester
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Overview
Description
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a phenylmethoxy group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester typically involves multiple steps, including the protection of hydroxyl groups, the introduction of the tert-butyl(dimethyl)silyl group, and the formation of the desired stereochemistry. Common reagents used in these reactions include tert-butyl(dimethyl)silyl chloride, phenylmethanol, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group can influence the compound’s reactivity and stability, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying enzyme mechanisms and developing new chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-4-[Tert-butyl(dimethyl)silyl]oxy-2-methyl-1,3-butanediol
- (2S,3R)-3,7-Bis[tert-butyl(dimethyl)silyl]oxy-2-methylheptanoic acid
- (2S)-2-[Tert-butyl(diphenyl)silyl]oxymethyl-3-buten-1-ol
Uniqueness
What sets 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester apart from similar compounds is its specific stereochemistry and the presence of both a phenylmethoxy group and a tert-butyl(dimethyl)silyl group
Properties
IUPAC Name |
(2S,3R)-5-[tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3Si/c1-18(2,3)23(5,6)13-12-17(20)19(4,21)15-22-14-16-10-8-7-9-11-16/h7-11,17,20-21H,12-15H2,1-6H3/t17-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOUEAYVMJKXAH-MJGOQNOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CCC(C(C)(COCC1=CC=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COCC1=CC=CC=C1)([C@@H](CC[Si](C)(C)C(C)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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